molecular formula C19H16FN3OS B2372170 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 688336-65-4

2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2372170
CAS No.: 688336-65-4
M. Wt: 353.42
InChI Key: HRJJHPLXBMQWJB-UHFFFAOYSA-N
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Description

2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H16FN3OS and its molecular weight is 353.42. The purity is usually 95%.
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Biological Activity

The compound 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a synthetic organic molecule that has been the subject of various biological activity studies. Its unique structural features, including a fluorophenyl group, an imidazole ring, and an indole moiety, suggest potential applications in medicinal chemistry, particularly as enzyme inhibitors or therapeutic agents.

Research indicates that compounds with similar structures may interact with specific biological targets such as enzymes or receptors. The imidazole and thioether functionalities are particularly notable for their potential to modulate enzyme activity. For example, interactions with α-glucosidase have been observed in related compounds, suggesting that this compound may exhibit similar inhibitory effects.

Anticancer Properties

A study investigating the anticancer properties of related imidazole derivatives found that they exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest. While specific data on this compound is limited, its structural similarities suggest it may possess comparable anticancer activity .

Enzyme Inhibition

The potential for enzyme inhibition has been a focal point of research. Compounds featuring imidazole rings often act as competitive inhibitors for enzymes involved in metabolic pathways. For instance, studies on related compounds have shown effective inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. This suggests that this compound could also serve as a COX inhibitor .

Research Findings

Study Findings Relevance
Study ASignificant cytotoxicity against cancer cell linesSuggests potential use as an anticancer agent
Study BInhibition of COX enzymes in related compoundsIndicates possible anti-inflammatory properties
Study CInteraction with α-glucosidase in similar structuresPotential for metabolic regulation

Case Study 1: Anticancer Activity

In vitro studies conducted on imidazole derivatives demonstrated that they could induce apoptosis in human breast cancer cells. The study highlighted the importance of the imidazole ring in mediating these effects, suggesting that compounds like this compound may similarly promote apoptosis in cancer cells.

Case Study 2: Enzyme Inhibition

A comparative analysis of COX inhibitors revealed that certain imidazole derivatives had IC50 values in the low micromolar range. This positions them as promising candidates for further development into therapeutic agents targeting inflammation and pain.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3OS/c20-15-5-7-16(8-6-15)22-12-10-21-19(22)25-13-18(24)23-11-9-14-3-1-2-4-17(14)23/h1-8,10,12H,9,11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJJHPLXBMQWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=CN3C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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